molecular formula C6H10ClF2NO2 B6180431 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2613382-55-9

4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6180431
CAS No.: 2613382-55-9
M. Wt: 201.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClF2NO2. It is a derivative of pyrrolidine, characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 3-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 4,4-difluoro-3-methylpyrrolidine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid, while reduction could produce 4,4-difluoro-3-methylpyrrolidine-3-methanol.

Scientific Research Applications

4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can inhibit enzyme activity or alter metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid
  • 3-methylpyrrolidine-3-carboxylic acid hydrochloride
  • 4-fluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination enhances its stability and ability to participate in specific interactions, making it distinct from other similar compounds.

Properties

CAS No.

2613382-55-9

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.